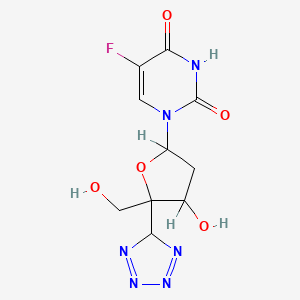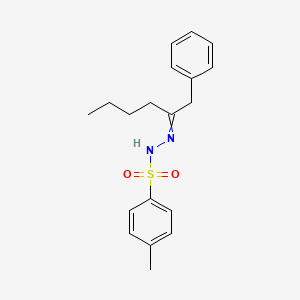
4-Methyl-N'-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. This compound features a benzene ring substituted with a sulfonohydrazide group, a phenyl group, and a hexan-2-ylidene group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-Methylbenzenesulfonohydrazide+Aldehyde/Ketone→4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl and hexan-2-ylidene groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-N’-(1-phenylethylidene)benzenesulfonohydrazide: This compound has a similar structure but with an ethylidene group instead of a hexan-2-ylidene group.
4-Methyl-N’-(1-phenylpropylidene)benzenesulfonohydrazide: This compound features a propylidene group in place of the hexan-2-ylidene group.
Uniqueness
4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide is unique due to the presence of the hexan-2-ylidene group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Propriétés
Numéro CAS |
64692-85-9 |
|---|---|
Formule moléculaire |
C19H24N2O2S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
4-methyl-N-(1-phenylhexan-2-ylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C19H24N2O2S/c1-3-4-10-18(15-17-8-6-5-7-9-17)20-21-24(22,23)19-13-11-16(2)12-14-19/h5-9,11-14,21H,3-4,10,15H2,1-2H3 |
Clé InChI |
SVYAJNUHPCOOOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


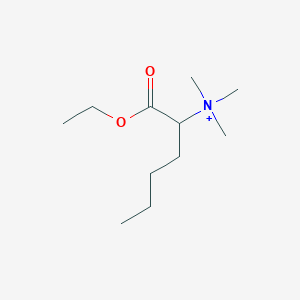
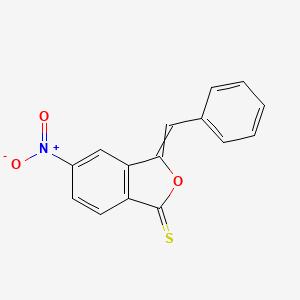
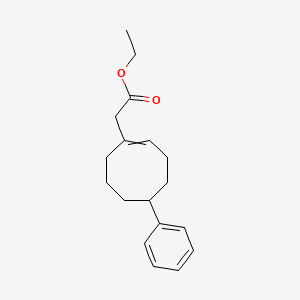

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
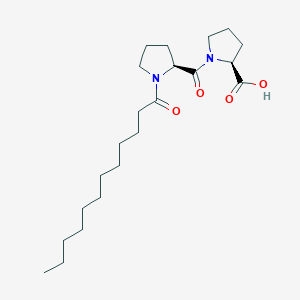

![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)


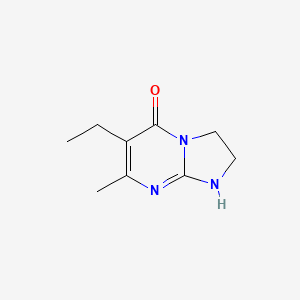
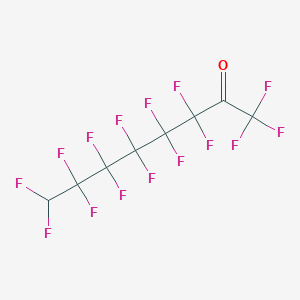
![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
